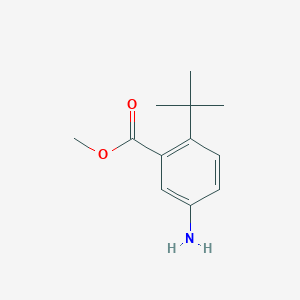

Methyl 5-amino-2-(tert-butyl)benzoate

Description

Contextual Significance and Molecular Architecture of Methyl 5-amino-2-(tert-butyl)benzoate

This compound is a polysubstituted aromatic compound that serves as a valuable intermediate in chemical synthesis. evitachem.com Its molecular architecture is characterized by a central benzene (B151609) ring adorned with three distinct functional groups: a methyl ester, an amino group, and a tert-butyl group. This specific arrangement of substituents imparts a unique combination of steric and electronic properties to the molecule, making it a versatile precursor for more complex chemical structures.

The presence of the amino group provides a site for nucleophilic reactions, while the methyl ester can undergo various transformations common to esters. The bulky tert-butyl group, positioned ortho to the ester, exerts a significant steric influence, which can direct the regioselectivity of subsequent reactions. This interplay of functional groups makes this compound a molecule of interest for chemists seeking to construct complex target molecules with a high degree of control.

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value |

| CAS Number | 873056-34-9 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol sigmaaldrich.com |

| Appearance | Data not available |

| Solubility | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Historical Perspective on Substituted Benzoate (B1203000) Esters in Synthetic Chemistry

The journey of substituted benzoate esters in chemistry is intrinsically linked to their parent compound, benzoic acid. Discovered in the 16th century, benzoic acid itself is a naturally occurring substance found in many plants. wikipedia.org For a long time, the primary source of benzoic acid for human use was the dry distillation of gum benzoin. newworldencyclopedia.org The industrial production of benzoic acid later evolved to methods involving the oxidation of toluene. wikipedia.org

The esterification of benzoic acid to form benzoate esters is a fundamental reaction in organic chemistry, often taught in undergraduate courses. newworldencyclopedia.org These esters, such as the simple ethyl benzoate, have long been recognized for their versatile applications across various industries, including as flavoring agents in food and as fragrances in cosmetics and perfumes. chemicalbook.com

Over the years, the methods for synthesizing benzoate esters have become increasingly sophisticated. Early methods often involved the direct acid-catalyzed reaction of benzoic acid with an alcohol. wikipedia.org Modern synthetic chemistry, however, has developed a wide array of techniques for this transformation, employing various reagents and catalysts to achieve higher yields and greater efficiency under milder conditions. organic-chemistry.org These advancements have expanded the scope of accessible benzoate esters, allowing for the creation of molecules with diverse and complex substitution patterns. The use of protecting groups and highly selective catalysts has become commonplace, enabling chemists to synthesize intricately functionalized benzoate esters for specific applications, such as in the development of new materials and pharmaceuticals. organic-chemistry.orgacs.org

Research Imperatives for this compound in Academic Disciplines

The scientific interest in specifically substituted benzoate esters like this compound is largely driven by their potential as building blocks in the synthesis of biologically active compounds. The ester functional group is a key component in many prodrugs, which are inactive compounds that are metabolized in the body to release an active drug. nih.gov The ability to modulate the properties of a drug molecule by converting it into an ester has significant implications for improving its delivery and bioavailability.

Recent research has highlighted the therapeutic potential of novel benzoate derivatives. For instance, new benzoate compounds have been designed and synthesized as potential local anesthetics. rsc.org Furthermore, a series of benzoate derivatives have been investigated for their potential in treating neurodegenerative diseases, with some compounds showing promise in animal models of Alzheimer's disease. google.com The synthesis of new hydrazone compounds from benzoyl esters is also being explored for their potential biological activities. dergipark.org.tr

The unique substitution pattern of this compound, with its combination of a reactive amino group, a modifiable ester, and a sterically demanding tert-butyl group, makes it a prime candidate for the synthesis of novel compounds in these and other areas of medicinal chemistry. The strategic placement of these functional groups allows for a stepwise and controlled elaboration of the molecular structure, providing a pathway to new therapeutic agents and other functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2-tert-butylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)10-6-5-8(13)7-9(10)11(14)15-4/h5-7H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZQVSNCSGLQLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 5 Amino 2 Tert Butyl Benzoate and Its Analogues

Convergent and Divergent Synthetic Routes for Methyl 5-amino-2-(tert-butyl)benzoate

The construction of the this compound scaffold can be approached through various synthetic plans, including both convergent and divergent strategies. These routes are designed to build the molecule by either assembling pre-functionalized fragments or by sequentially modifying a core aromatic precursor.

Multi-Step Synthesis Strategies from Aromatic Precursors

The synthesis of polysubstituted benzene (B151609) rings typically involves multi-step sequences starting from simpler, commercially available aromatic compounds. The order of substituent introduction is critical to ensure the correct regiochemical outcome due to the directing effects of the functional groups.

A plausible pathway to this compound could start from m-tert-butylphenol. kyushu-u.ac.jp The tert-butyl group, being a bulky ortho-, para-director, would guide subsequent electrophilic substitutions. A common strategy involves the following conceptual steps:

Nitration: Introduction of a nitro group, which is a meta-director. Starting with a precursor like 2-tert-butylanisole, nitration would likely place the nitro group at the 5-position.

Carboxylation/Esterification: Introduction of the carboxyl or ester functionality. This can be achieved through various methods, such as Friedel-Crafts acylation followed by oxidation, or through metal-catalyzed carbonylation of an aryl halide. researchgate.net

Reduction: The final step would involve the reduction of the nitro group to an amine.

An alternative approach could begin with an aminobenzoic acid derivative. For instance, a synthesis starting from 3-aminobenzoic acid would require the regioselective introduction of the tert-butyl group at the 6-position (ortho to the carboxylate and meta to the amine), which is a challenging transformation. A more viable route might start with a pre-functionalized precursor like 2-bromo-5-nitrobenzoic acid, where the tert-butyl group could be introduced via a Friedel-Crafts alkylation, followed by esterification and reduction of the nitro group.

A similar multi-step synthesis is employed for related structures like ethyl 4-amino-3-methylbenzoate, which begins with ethyl 4-aminobenzoate. orgsyn.org This process involves a low-temperature chlorination, reaction with dimethyl sulfide, and subsequent desulfurization to introduce the methyl group ortho to the amino group, highlighting the complexity involved in achieving specific substitution patterns. orgsyn.org

Regioselective Functionalization Approaches in Benzoate (B1203000) Synthesis

Achieving the desired 1,2,4-substitution pattern of this compound relies heavily on regioselective functionalization techniques. Modern synthetic chemistry has moved beyond classical electrophilic aromatic substitution, employing directing groups and specialized catalysts to control the position of new functional groups.

C-H Functionalization: Transition metal-catalyzed C-H activation has become a powerful tool for atom-economical synthesis. rsc.org A directing group on the aromatic substrate can guide a metal catalyst to a specific C-H bond, typically in the ortho position. For example, a coordinating group like the nitrogen atom in a heterocyclic ring can direct palladium-catalyzed halogenation to the ortho-position of a benzene ring with high selectivity. rsc.org In the context of benzoate synthesis, an appropriately positioned directing group could facilitate the introduction of the tert-butyl group at the C2 position.

Borylation Followed by Cross-Coupling: Iridium-catalyzed C-H borylation is another advanced strategy for regioselective functionalization. nih.gov This method allows for the introduction of a boronic ester group at a specific position on an aromatic ring. This versatile functional group can then participate in a wide range of cross-coupling reactions (e.g., Suzuki coupling) to introduce various substituents, including alkyl groups. This approach offers high control over the substitution pattern, which is often difficult to achieve through traditional methods. nih.gov

Catalyst and Condition Control: The choice of catalyst and reaction conditions can also dictate regioselectivity. In a study on the synthesis of meta-phenols from benzoic acids, it was shown that the adsorption state of the benzoic acid on a heterogeneous CeO₂-CuO catalyst, mediated by CO₂, could steer the reaction towards decarboxylative oxidation at the meta-position, avoiding other pathways. nih.gov This demonstrates that controlling the interaction between the substrate and the catalyst surface is a key strategy for achieving regiochemical control. nih.gov

Process Optimization and Efficiency Enhancement in this compound Production

Improving the economic and environmental viability of producing fine chemicals like this compound is a major focus of process chemistry. Optimization efforts target the improvement of reaction yields, reduction of waste, and simplification of procedures through the development of advanced catalytic systems and the fine-tuning of reaction conditions.

Catalytic Systems and Ligand Design for Improved Yields

The esterification of benzoic acids to form methyl benzoates is a foundational reaction that has been significantly improved through catalysis. While traditional methods use strong mineral acids like H₂SO₄, these are corrosive and generate significant waste. mdpi.comyoutube.com

Solid Acid Catalysts: A greener alternative is the use of recoverable solid acid catalysts. For instance, a titanium-zirconium solid acid has been shown to effectively catalyze the esterification of various benzoic acids with methanol (B129727), offering the advantage of easy separation and reuse. mdpi.com Similarly, titanium sulfate (B86663) has been used as an environmentally friendly catalyst for producing methyl p-tert-butylbenzoate, achieving high yields and simplifying the workup process. google.com

Palladium Catalysis for Carbonylation: For synthetic routes involving the construction of the ester functionality, palladium catalysis is highly effective. The carbonylation of iodobenzene (B50100) to methyl benzoate can be catalyzed by a [PdCl₂(Xantphos)] complex. researchgate.net Optimization of this system, including the study of co-catalysts, has led to exceptionally high turnover frequencies (TOFs), demonstrating the power of ligand design in enhancing catalytic activity. researchgate.net

Ruthenium Pincer Complexes: In reactions involving the transformation of the ester group itself, such as hydrogenation, sophisticated catalyst design is crucial. Ruthenium complexes featuring pincer-type ligands have demonstrated high activity in the hydrogenation of esters, including sterically hindered ones like tert-butyl benzoate, to alcohols under mild conditions. researchgate.net The design of these ligands, sometimes incorporating hemilabile arms, can be tuned to optimize catalytic performance. researchgate.net

Table 1: Comparison of Catalytic Systems for Benzoate Synthesis

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Titanium-Zirconium Solid Acid | Esterification | Heterogeneous, recoverable, environmentally friendly | mdpi.com |

| Titanium Sulfate | Esterification | High yield for hindered esters, simple operation | google.com |

| [PdCl₂(Xantphos)] | Carbonylation | Very high turnover frequency (TOF), high efficiency | researchgate.net |

| Ru-Pincer Complexes | Ester Hydrogenation | High activity for hindered esters, mild conditions | researchgate.net |

Solvent Effects and Reaction Conditions for this compound Synthesis

The choice of solvent and the precise control of reaction conditions such as temperature and time are fundamental to maximizing yield and purity.

Solvent Selection: The solvent must be chosen based on the specific reaction step.

Aprotic Solvents: In multi-step syntheses, aprotic solvents like dichloromethane (B109758), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are frequently used. google.com For instance, in the synthesis of a benzoxazine-dione intermediate from an amino-benzoic acid, dichloromethane was found to be advantageous. google.com

Protic Solvents: For Mannich-type reactions to introduce aminomethyl groups, ethanol (B145695) is a common solvent. kyushu-u.ac.jp In classical Fischer esterification, methanol can serve as both a reagent and the solvent. youtube.com

Temperature and Time: Reaction kinetics are highly dependent on temperature.

Certain regioselective steps may require very low temperatures to prevent side reactions. The synthesis of ethyl 4-amino-3-(methylthiomethyl)benzoate requires maintaining a temperature between -40°C and -50°C during a key addition step. orgsyn.org

Other reactions, such as esterifications or Mannich reactions, often require heating to reflux for several hours to proceed to completion. kyushu-u.ac.jpyoutube.comgoogle.com A typical Mannich reaction might be heated at 70-80°C for 2 hours, while an esterification could be refluxed for 4-12 hours. kyushu-u.ac.jpyoutube.com

The optimization of these parameters is often determined empirically for each specific transformation to achieve the best balance between reaction rate, yield, and impurity profile.

Preparation of Structural Derivatives and Analogues of this compound

The synthesis of analogues of a target molecule is essential for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. The functional groups on this compound provide several handles for chemical modification.

The amino group is a particularly versatile site for derivatization. For example, 5-amino-2-methylbenzimidazole can be reacted with various anhydrides to produce new derivatives. nih.gov Similarly, the amino group of the target molecule could be acylated, alkylated, or used as a nucleophile in condensation reactions to generate a wide array of analogues.

Another strategy involves modifying the aromatic core through a halogenated intermediate. A two-step halogenation/nucleophilic substitution protocol is a powerful method for creating derivatives. jocpr.com For example, a 2-aminothiazole (B372263) can be brominated at the 5-position, and the resulting 5-bromo derivative can then react with various nucleophiles (amines, thiols) to yield a library of 5-substituted analogues. jocpr.com A similar strategy could be applied to a bromo-analogue of this compound.

The synthesis of 2-(aminomethyl)-5-tert-butylphenols provides a direct template for creating analogues. kyushu-u.ac.jp In this work, 5-tert-butylphenol was reacted with formaldehyde (B43269) and a variety of secondary amines (such as pyrrolidine, piperidine, and morpholine) in a Mannich reaction. This approach yielded a series of analogues where the structure of the amino group was systematically varied. kyushu-u.ac.jp This highlights a straightforward method for modifying a substituent while keeping the core scaffold intact.

Table 2: Synthesis of 2-(Aminomethyl)-5-tert-butylphenol Analogues via Mannich Reaction

| Amine Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Pyrrolidine | 2-Pyrrolidinomethyl-5-tert-butylphenol | High | kyushu-u.ac.jp |

| Piperidine | 2-Piperidinomethyl-5-tert-butylphenol | High | kyushu-u.ac.jp |

| Morpholine | 2-(Morpholino)methyl-5-tert-butylphenol | Moderate | kyushu-u.ac.jp |

| N-Methylpiperazine | 2-(N-Methylpiperazino)methyl-5-tert-butylphenol | High | kyushu-u.ac.jp |

Transformations of the Amino Group

The primary amino group in this compound is a versatile handle for a variety of chemical modifications, including N-acylation, N-alkylation, and diazotization reactions. These transformations are fundamental in the synthesis of a wide array of derivatives.

N-Acylation: The amino group can be readily acylated to form amides using various acylating agents. For instance, the reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine (B128534) yields the corresponding N-acetyl derivative. This transformation is often employed to protect the amino group or to introduce specific functionalities.

N-Alkylation: N-alkylation of the amino group introduces alkyl substituents, which can significantly alter the electronic and steric properties of the molecule. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. A more controlled approach involves reductive amination, where the amino compound is first reacted with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride.

Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, collectively known as Sandmeyer or Sandmeyer-type reactions. These reactions allow for the introduction of a wide range of substituents, including halogens, cyano, hydroxyl, and other groups, onto the aromatic ring in place of the original amino group. For example, treatment of the diazonium salt with copper(I) chloride or copper(I) bromide introduces a chloro or bromo substituent, respectively.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 5-aminosalicylate | Acetic anhydride, pyridine | Methyl 5-acetamidosalicylate | - | General Knowledge |

| Aniline (B41778) | Benzaldehyde, NaBH4, Methanol | N-Benzylaniline | - | General Knowledge |

| 2-Amino-1,3-thiazole derivative | n-Butyl nitrite, CuBr2, Acetonitrile | 2-Bromo-1,3-thiazole derivative | Good | nih.gov |

Modifications of the Ester Moiety

The methyl ester group of this compound can be modified through several key reactions, including hydrolysis, transesterification, and reduction, providing access to carboxylic acids, different esters, and benzyl (B1604629) alcohols, respectively.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis, often employing sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like methanol or ethanol, is a common method. Subsequent acidification of the reaction mixture yields the free carboxylic acid. This transformation is crucial for synthesizing compounds where a carboxylic acid functionality is required for further reactions or for its intrinsic properties.

Transesterification: Transesterification allows for the conversion of the methyl ester into other esters. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with a different alcohol in excess. For example, reacting this compound with ethanol in the presence of an acid catalyst would yield Ethyl 5-amino-2-(tert-butyl)benzoate. This method is useful for modifying the solubility and reactivity of the ester group.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reagent commonly used for this transformation, typically in an anhydrous solvent like tetrahydrofuran (THF). orgsyn.orgmasterorganicchemistry.com The reaction converts the methyl ester to a hydroxymethyl group, yielding (5-amino-2-(tert-butyl)phenyl)methanol. This reduction opens up pathways to a different class of derivatives with a benzylic alcohol moiety.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hindered methyl ester | KOH, MeOH/CH2Cl2 | Corresponding carboxylic acid | Good | arkat-usa.org |

| Rapeseed oil (triglyceride) | Methanol, Novozym 435, tert-butanol | Fatty acid methyl esters (Biodiesel) | 76.1 | nih.gov |

| Methyl p-(hydroxymethyl)benzoate | LiAlH4, THF | (4-(Hydroxymethyl)phenyl)methanol | - | wikipedia.org |

Aromatic Ring Substitutions and Functionalization

The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The directing effects of the existing amino and tert-butyl groups play a crucial role in determining the position of the incoming substituent. The strongly activating and ortho-, para-directing amino group, along with the ortho-, para-directing tert-butyl group, will influence the regioselectivity of these reactions.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using appropriate halogenating agents. For example, bromination can be carried out using bromine in a solvent like acetic acid. The position of halogenation will be directed by the existing substituents.

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. aiinmr.com The powerful electron-donating amino group makes the ring highly activated towards nitration. To control the reaction and prevent over-nitration or oxidation, milder nitrating agents or protection of the amino group might be necessary.

Sulfonation: Sulfonation introduces a sulfonic acid group onto the aromatic ring and is typically carried out using fuming sulfuric acid. The position of sulfonation is again dictated by the directing effects of the substituents.

Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group (-CHO) onto an activated aromatic ring. ambeed.com This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). The formyl group can then serve as a precursor for various other functionalities.

| Starting Material | Reagents and Conditions | Product | Position of Substitution | Reference |

|---|---|---|---|---|

| Methyl benzoate | HNO3, H2SO4 | Methyl 3-nitrobenzoate | meta | aiinmr.com |

| Bromobenzene | HNO3, H2SO4 | Ortho- and para-bromonitrobenzene | ortho, para | youtube.com |

| 2-Methylpyrimidine-4,6-diol | POCl3, DMF | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | 5-position | mdpi.com |

Mechanistic Elucidation of Chemical Transformations Involving Methyl 5 Amino 2 Tert Butyl Benzoate

Investigation of Reaction Pathways and Intermediate Species

The chemical transformations of Methyl 5-amino-2-(tert-butyl)benzoate are dictated by the interplay of its amino and methyl ester functionalities on the benzene (B151609) ring. The amino group typically directs electrophilic aromatic substitution to the ortho and para positions. However, in this molecule, the positions ortho to the amino group (positions 4 and 6) are of particular interest. The bulky tert-butyl group at the 2-position introduces significant steric hindrance, which would likely influence the regioselectivity of incoming reagents.

Common reactions for this compound would involve the amino group acting as a nucleophile or the ester group undergoing hydrolysis or transesterification. For instance, acylation of the amino group with an acyl chloride would proceed through a tetrahedral intermediate.

Due to the presence of both an electron-donating amino group and an electron-withdrawing methyl ester group, this compound can participate in a variety of reactions. The amino group can be diazotized and subsequently replaced in Sandmeyer-type reactions, proceeding through a diazonium salt intermediate. The ester can be hydrolyzed under acidic or basic conditions, a reaction that would involve a tetrahedral intermediate.

Kinetic and Thermodynamic Profiling of this compound Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not readily found in the surveyed literature. However, general principles allow for a qualitative assessment. The rate of reactions at the amino group, such as acylation, would be influenced by the steric hindrance imposed by the adjacent tert-butyl group. This steric bulk would likely decrease the reaction rate compared to a less hindered aniline (B41778).

The hydrolysis of the methyl ester would be subject to both steric and electronic effects. The tert-butyl group ortho to the ester will sterically hinder the approach of a nucleophile (like a hydroxide (B78521) ion in basic hydrolysis) to the carbonyl carbon, thus slowing the reaction rate. Electronically, the amino group's electron-donating nature would slightly destabilize the transition state for nucleophilic attack on the carbonyl carbon, further contributing to a slower hydrolysis rate compared to unsubstituted methyl benzoate (B1203000).

A computational study on the pKa of aminobenzoic acid methyl esters determined the pKa of the acidic (ammonium) form of the meta-aminobenzoic acid methyl ester to be 3.5. acs.org This suggests that the amino group in this compound possesses low basicity, a factor that would influence the equilibrium position of acid-catalyzed reactions.

Catalytic Reaction Mechanisms and Active Species Identification

The catalytic hydrogenation of benzoate esters, a reaction class to which this compound belongs, has been investigated. For instance, ruthenium(II) complexes have been shown to be effective catalysts for the hydrogenation of sterically hindered tert-butyl benzoate to the corresponding benzyl (B1604629) alcohol. nih.gov The mechanism of such reactions can follow either a dissociative or an associative pathway. nih.gov In a dissociative route, a ligand (like a phosphine) may first dissociate from the metal center to create a vacant coordination site for the substrate to bind. nih.gov In an associative pathway, the substrate might directly add to the metal complex. nih.gov The active species in these catalyses are typically coordinatively unsaturated metal hydrides.

Another relevant catalytic process is the synthesis of methyl benzoates via esterification. Solid acid catalysts, such as those based on zirconium and titanium, have been employed for the reaction between various benzoic acids and methanol (B129727). nih.gov In these heterogeneous catalytic systems, the active sites are Lewis acidic centers on the catalyst surface that activate the carboxylic acid for nucleophilic attack by methanol. nih.gov

The following table summarizes catalytic systems used for reactions of related benzoate esters:

| Catalyst System | Substrate(s) | Product | Reference |

| [RuII(CO)(H)(L)(PPh3)]+ | tert-butyl benzoate | Benzyl alcohol | nih.gov |

| Zr/Ti Solid Acid | Benzoic acid, Methanol | Methyl benzoate | nih.gov |

Stereochemical Considerations in Derivatives of this compound

There is a lack of specific literature detailing the stereochemical outcomes of reactions involving derivatives of this compound. However, if a chiral center were to be introduced into a derivative, for example, through asymmetric synthesis or by using a chiral derivatizing agent, stereochemical considerations would become paramount.

For instance, if the amino group were to be modified with a chiral auxiliary, this could direct subsequent reactions to one face of the molecule, leading to diastereoselective transformations. Similarly, if a prochiral center were created in a derivative, its reduction could potentially be achieved with high enantioselectivity using a suitable chiral catalyst. The bulky tert-butyl group, while primarily a source of steric hindrance, could also play a role in stereochemical control by locking the conformation of certain intermediates.

The synthesis of Edoxaban, an anticoagulant, involves intermediates with specific stereochemistry, highlighting the importance of controlling stereocenters in complex molecules that may share structural motifs with derivatives of this compound. google.com

Computational and Theoretical Chemistry Studies on Methyl 5 Amino 2 Tert Butyl Benzoate

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Methyl 5-amino-2-(tert-butyl)benzoate, these calculations can predict key structural and electronic parameters.

The molecular geometry of this compound can be optimized using methods like Hartree-Fock or, more commonly, Density Functional Theory (DFT) to find the lowest energy conformation. These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape. The presence of the bulky tert-butyl group ortho to the methyl ester group likely induces some steric strain, which would be quantifiable through these calculations.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial electronic descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

Table 1: Predicted Quantum Chemical Properties of this compound Note: The following data are illustrative and based on typical values for similar aromatic compounds. Actual values would be obtained from specific quantum chemical calculations.

| Property | Predicted Value |

|---|---|

| Dipole Moment (Debye) | 2.5 - 3.5 |

| Polarizability (ų) | 20 - 25 |

| HOMO Energy (eV) | -5.5 to -6.0 |

| LUMO Energy (eV) | -1.0 to -1.5 |

| HOMO-LUMO Gap (eV) | 4.0 - 5.0 |

Density Functional Theory (DFT) Applications for Reactivity and Mechanism Prediction

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of molecules and to elucidate reaction mechanisms. nih.govresearchgate.netnih.gov By calculating the energies of reactants, transition states, and products, DFT can provide a detailed picture of the reaction pathway and determine the activation energy, which is crucial for predicting reaction rates. acs.org

For this compound, DFT could be applied to investigate various potential reactions. For example, the hydrolysis of the ester group is a common reaction for benzoate (B1203000) esters. nih.gov DFT calculations could model the reaction under both acidic and basic conditions, identifying the key intermediates and transition states. This would help in understanding the relative ease of hydrolysis and the role of the amino and tert-butyl substituents in modulating this reactivity.

Another area of interest could be the reactivity of the amino group, for instance, in acylation or alkylation reactions. DFT could be used to compare the reactivity of the amino group in this compound with that in other aminobenzoates, providing insights into the electronic effects of the other substituents on the ring.

Furthermore, the potential for the molecule to act as an antioxidant could be assessed by studying its reactions with free radicals. DFT calculations can determine the bond dissociation energies of the N-H bonds of the amino group, indicating the ease of hydrogen atom transfer to a radical species. nih.govresearchgate.net This would provide a theoretical basis for its potential antioxidant activity.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide detailed information about a single, optimized molecular structure, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its conformational flexibility over time. nih.govmdpi.com

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of solvent molecules, and then solving Newton's equations of motion for all the atoms in the system. This would generate a trajectory of the molecule's movement, revealing how it rotates, vibrates, and changes its conformation.

A key aspect to investigate with MD would be the conformational landscape of the tert-butyl and methyl ester groups. The rotation around the C-C bond connecting the tert-butyl group to the aromatic ring and the C-O bond of the ester linkage can be explored. The simulation would show the preferred orientations of these groups and the energy barriers between different conformations.

MD simulations can also provide insights into the interactions between this compound and its environment. For example, in a water solvent, the simulation would show how water molecules form hydrogen bonds with the amino and ester groups. This information is crucial for understanding its solubility and behavior in biological systems.

Predictive Spectroscopy for this compound and its Derivatives

Computational methods can be used to predict various types of spectra, which can be invaluable for identifying and characterizing a molecule. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. libretexts.org Using methods like GIAO (Gauge-Including Atomic Orbital), it is possible to calculate the magnetic shielding tensors for each nucleus and thus predict the NMR chemical shifts. acs.org These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The substitution pattern on the benzene (B151609) ring will have a distinct effect on the chemical shifts and splitting patterns of the aromatic protons. youtube.comyoutube.com

Similarly, the vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be predicted. spectroscopyonline.com This would allow for the assignment of the peaks in an experimental IR spectrum to specific functional groups, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the various vibrations of the aromatic ring.

Table 2: Predicted Spectroscopic Data for this compound Note: The following data are illustrative and based on typical values for similar aromatic compounds. Actual values would be obtained from specific spectral prediction calculations.

| Spectroscopic Data | Predicted Values |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | Aromatic Protons: 6.5 - 7.5; Amine Protons: 3.5 - 4.5; Methyl Protons (ester): ~3.8; Tert-butyl Protons: ~1.3 |

| ¹³C NMR Chemical Shifts (ppm) | Aromatic Carbons: 110 - 150; Carbonyl Carbon: 165 - 175; Methyl Carbon (ester): ~52; Tert-butyl Carbons: ~30, ~35 |

| Key IR Frequencies (cm⁻¹) | N-H stretch: 3300 - 3500; C-H stretch (aromatic): 3000 - 3100; C-H stretch (aliphatic): 2850 - 3000; C=O stretch: 1700 - 1730; C-N stretch: 1250 - 1350; C-O stretch: 1100 - 1300 |

Synthetic Utility and Applications of Methyl 5 Amino 2 Tert Butyl Benzoate in Material Science and Organic Synthesis

Methyl 5-amino-2-(tert-butyl)benzoate as a Key Building Block in Complex Organic Molecule Synthesis

The structure of this compound, featuring a nucleophilic amino group and an ester functional group, allows for a variety of chemical transformations, positioning it as a versatile precursor in multi-step organic synthesis. Its unique substitution pattern is instrumental in constructing sterically hindered and electronically tuned molecular frameworks.

The amino group can readily undergo a range of reactions, including diazotization, acylation, and alkylation, to introduce new functionalities. These transformations are fundamental in building more complex molecular architectures. For instance, the acylation of the amino group is a key step in the synthesis of various amide derivatives.

The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing another handle for molecular elaboration. The tert-butyl group, being sterically demanding, influences the regioselectivity of reactions on the aromatic ring and affects the conformational properties of the final molecule. This steric hindrance can be exploited to direct reactions to specific positions and to create molecules with well-defined three-dimensional shapes.

Role in the Synthesis of Agrochemical and Specialty Chemical Intermediates

A significant application of this compound is its role as a key intermediate in the synthesis of modern agrochemicals, particularly insecticides. It is a crucial building block for a class of insecticides known as anthranilamides. These compounds function as potent activators of insect ryanodine (B192298) receptors, leading to uncontrolled calcium release and subsequent paralysis and death of the target pests.

The synthesis of these insecticidal anthranilamides often involves the coupling of a substituted anthranilic acid derivative with a substituted aniline (B41778) or pyrazolecarboxylic acid. This compound serves as a precursor to the required anthranilic acid moiety. The synthetic sequence typically involves the acylation of the amino group of this compound, followed by hydrolysis of the methyl ester to yield the corresponding N-acyl-5-amino-2-(tert-butyl)benzoic acid. This intermediate is then coupled with the appropriate amine to form the final active ingredient.

The presence of the tert-butyl group in the final insecticide molecule is often crucial for its biological activity and metabolic stability in target pests.

Development of Advanced Materials: Precursors for Polymers and UV-Absorbing Agents

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a potential monomer for the synthesis of specialty polymers such as polyamides and polyimides. The amino group can react with diacyl chlorides or dianhydrides, while the ester group can be hydrolyzed to a carboxylic acid, which can then react with diamines to form polymer chains. The incorporation of the bulky tert-butyl group into the polymer backbone can impart desirable properties such as increased thermal stability, enhanced solubility in organic solvents, and modified mechanical properties.

Furthermore, aminobenzoate derivatives are known to be effective UV-absorbing agents. While direct application of this compound as a UV absorber is not widely documented, its structural motifs are found in compounds used for this purpose. The amino and ester groups can be chemically modified to enhance the UV absorption characteristics, for example, through the formation of benzotriazole (B28993) or benzophenone (B1666685) derivatives. These classes of compounds are widely used as UV stabilizers in plastics, coatings, and cosmetics to prevent photodegradation. The principle behind their function is the ability to absorb harmful UV radiation and dissipate it as harmless thermal energy.

Application in Ligand Design and Coordination Chemistry for Non-Biological Catalysis

While specific applications of this compound in non-biological catalysis are not extensively reported, its structural features suggest potential for use in ligand design. The amino and ester functionalities can act as coordination sites for metal ions, making it a candidate for the synthesis of novel ligands for catalytic applications.

The amino group can coordinate to a metal center, and the ester group, either directly or after conversion to a carboxylic acid or an amide, can provide an additional binding site, leading to the formation of chelate complexes. The steric bulk of the tert-butyl group can influence the coordination geometry around the metal center, potentially creating a specific steric environment that can enhance the selectivity of a catalytic reaction. For instance, ligands with bulky substituents are often used to control the access of substrates to the catalytic center, thereby favoring the formation of a particular product in stereoselective synthesis.

Substituted aminobenzoates have been explored as ligands for various transition metals, and the resulting complexes have shown catalytic activity in reactions such as polymerization and oxidation. The development of new catalysts is an active area of research, and compounds like this compound represent a platform for the design and synthesis of new ligand systems with tailored electronic and steric properties for specific catalytic applications.

Emerging Trends and Future Research Directions for Methyl 5 Amino 2 Tert Butyl Benzoate

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis of fine and specialty chemicals to reduce environmental impact. For Methyl 5-amino-2-(tert-butyl)benzoate and its derivatives, future research will likely focus on replacing harsh, petroleum-based traditional synthetic routes with more sustainable alternatives.

Biocatalysis: A significant trend is the use of enzymes and whole-cell biocatalysts to perform specific chemical transformations with high selectivity and under mild conditions. acs.orgnih.govmdpi.com For instance, the reduction of a nitro group to an amine, a key step in the synthesis of many aromatic amines, can be achieved with high efficiency using nitroreductase enzymes. acs.org This chemoenzymatic approach avoids the use of high-pressure hydrogen gas and expensive, toxic heavy metal catalysts like palladium or platinum, which are common in traditional hydrogenation. acs.org Research into developing robust, immobilized enzymes in continuous flow reactors presents a promising avenue for the industrial-scale green synthesis of functionalized anilines. acs.org The application of enzymes like amine dehydrogenases and transaminases for the asymmetric synthesis of chiral amines also opens up possibilities for creating enantiomerically pure derivatives of this compound. mdpi.comfrontiersin.org

Alternative Solvents and Reagents: The use of water as a solvent in reactions like the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates demonstrates a move towards greener reaction media. researchgate.net Future derivatization of this compound could explore similar aqueous systems or other benign solvents to minimize volatile organic compound (VOC) emissions.

The following table illustrates a conceptual comparison between a traditional and a potential green synthesis approach for an aminobenzoate.

| Feature | Traditional Synthesis (e.g., Metal-Catalyzed Nitro Reduction) | Green Biocatalytic Synthesis (e.g., Nitroreductase) |

| Catalyst | Precious metals (e.g., Palladium, Platinum) | Enzyme (e.g., Nitroreductase) |

| Reagents | High-pressure Hydrogen gas | Co-factors like NADH/NADPH (recyclable) |

| Solvent | Organic solvents (e.g., Methanol (B129727), Ethanol) | Aqueous buffer |

| Conditions | High temperature and pressure | Ambient temperature and pressure |

| Byproducts | Metal residues, organic waste | Biodegradable cellular material |

| Selectivity | Can be low, leading to side products | High chemo- and regioselectivity |

High-Throughput Screening for Novel Reactivity and Applications

High-throughput screening (HTS) has revolutionized drug discovery and materials science by enabling the rapid testing of vast numbers of compounds. frontiersin.organnualreviews.orgnih.govnih.gov For this compound, HTS platforms can be employed to explore its potential in various biological and material science applications.

Screening of Compound Libraries: Large, diverse chemical libraries, which can include this compound and its synthetically accessible derivatives, can be screened against a multitude of biological targets. acs.orgnih.gov For example, the aminobenzoate scaffold is present in molecules with known biological activities, and HTS can be used to identify new lead compounds for targets such as kinases, proteases, or G-protein coupled receptors. nih.gov The process involves automated testing of thousands of compounds in miniaturized assays, measuring their effect on a specific biological process. frontiersin.orgnih.gov

Virtual Screening: Complementing physical screening, virtual screening uses computational models to predict the binding affinity of molecules to a target protein. nih.govnih.govyoutube.com Large virtual libraries containing millions or even billions of compounds can be docked into the active site of a protein target to identify potential hits. nih.govyoutube.com This in silico approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov Derivatives of this compound could be included in such virtual libraries to assess their potential as inhibitors for a wide range of therapeutic targets.

Below is a hypothetical data table representing the output of a high-throughput screening campaign for a library of aminobenzoate derivatives.

| Compound ID | Derivative of this compound | Target | Activity (IC50, µM) |

| MABT-001 | Parent Compound | Kinase A | >100 |

| MABT-002 | R-group 1 at amine | Kinase A | 15.2 |

| MABT-003 | R-group 2 at amine | Kinase A | 89.7 |

| MABT-004 | R-group 1 at ester | Kinase A | 5.8 |

| MABT-005 | R-group 2 at ester | Kinase A | 22.1 |

| MABT-006 | R-group 1 at amine | Protease B | >100 |

| MABT-007 | R-group 1 at ester | Protease B | 45.3 |

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry

Predicting Reactivity and Regioselectivity: For the derivatization of this compound, predicting the site of reaction (regioselectivity) in processes like electrophilic aromatic substitution is crucial. ML models, such as RegioML, have been developed to predict the regioselectivity of such reactions with high accuracy. rsc.orgdntb.gov.uasemanticscholar.orgnih.govresearchgate.net These models use quantum mechanical descriptors and are trained on large datasets of known reactions to learn the underlying chemical principles governing reactivity. rsc.orgsemanticscholar.org This allows chemists to predict the outcome of a planned synthesis in silico, saving significant experimental effort.

Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction: AI is extensively used to build QSAR models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.netresearchgate.netnih.govyoutube.comnih.gov For potential therapeutic applications of this compound derivatives, ML models can predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netnih.gov This early-stage prediction helps in prioritizing compounds with favorable drug-like properties and weeding out those likely to fail later in the development pipeline. nih.gov

The table below shows a conceptual output from an AI model predicting properties for a designed derivative of this compound.

| Property | Predicted Value | Confidence Score |

| Solubility (logS) | -3.5 | 0.92 |

| hERG Inhibition (pIC50) | 4.8 | 0.85 |

| Bioavailability (%) | 65 | 0.88 |

| Metabolic Stability (t½, min) | 45 | 0.79 |

| Regioselectivity of Bromination (Position 4) | 85% | 0.95 |

Exploration of Sustainable Production Routes and Circular Economy Principles

The concept of a circular economy, which aims to eliminate waste and keep materials in use, is gaining traction in the chemical industry. numberanalytics.comrenewablematter.euchemiehoch3.deweforum.org For this compound, this involves rethinking the entire product lifecycle, from feedstock sourcing to end-of-life.

Bio-based Feedstocks: A key aspect of sustainable production is the shift from petroleum-based starting materials to renewable feedstocks. fao.orgbohrium.comresearchgate.net Aromatic compounds, traditionally derived from crude oil, can potentially be synthesized from biomass. bohrium.comacs.org Lignin, a major component of plant biomass, is a rich source of aromatic monomers that could serve as precursors for specialty chemicals like aromatic amines. fao.orgacs.org Research is ongoing to develop efficient catalytic and biocatalytic methods to convert these bio-based building blocks into valuable fine chemicals. researchgate.netrsc.org

Life Cycle Assessment (LCA): To holistically evaluate the environmental footprint of a chemical process, Life Cycle Assessment (LCA) is an essential tool. annualreviews.orgresearchgate.netsemanticscholar.orgrsc.orgrsc.org An LCA for the production of this compound would quantify the environmental impacts associated with each step, from raw material extraction and energy consumption to waste generation. researchgate.netsemanticscholar.orgrsc.org Comparing the LCA of a traditional synthesis route with a novel, bio-based route can provide a quantitative basis for choosing the more sustainable option. rsc.org

Designing for Circularity: The principles of a circular economy also encourage designing products that can be easily recycled or reused. renewablematter.eunih.gov While challenging for a specialty chemical, this could involve developing catalytic methods to break down derivatives of this compound back into useful building blocks after their intended use. This approach supports a closed-loop system, minimizing the need for virgin raw materials. nih.gov

The following table provides a comparative overview of a linear versus a circular approach to chemical production.

| Stage | Linear Economy Approach | Circular Economy Approach |

| Feedstock | Fossil-based (e.g., petroleum) | Renewable (e.g., biomass), recycled materials nih.gov |

| Synthesis | Energy-intensive, high-waste processes | Green chemistry, biocatalysis, high energy efficiency numberanalytics.com |

| Product Use | Single use | Designed for durability and multiple uses |

| End-of-Life | Disposal (landfill, incineration) | Reuse, recycling, recovery of chemical building blocks chemiehoch3.de |

| Overall Goal | Take-Make-Dispose | Reduce-Reuse-Recycle-Regenerate renewablematter.eu |

Q & A

Q. What are the optimal conditions for synthesizing Methyl 5-amino-2-(tert-butyl)benzoate, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols, including Pd-catalyzed couplings and nitro-group reductions. For example, in analogous compounds, tert-butyl carbamate intermediates are formed using Pd₂(dba)₃ and BINAP ligands under inert atmospheres. Reaction temperature (e.g., 100°C) and solvent choice (toluene or ethanol) critically impact yield. Post-reduction purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is standard. Key parameters include:

| Parameter | Typical Range/Choice | Impact on Yield |

|---|---|---|

| Catalyst (Pd₂(dba)₃) | 0.05–0.1 eq | High (>70%) |

| Temperature | 80–100°C | Optimal at 100°C |

| Solvent | Toluene or THF | Toluene preferred |

| Purification Method | Column chromatography | Purity >95% |

Reference: Synthesis protocols for tert-butyl carbamates in Pd-catalyzed reactions .

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Combined analytical techniques are essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm tert-butyl (δ ~1.3 ppm) and ester (δ ~3.8 ppm) groups.

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., m/z 236 [M+H]⁺).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).

- X-ray Diffraction : For crystalline derivatives, resolves steric effects of the tert-butyl group.

Reference: Structural validation using NMR and MS for tert-butyl benzoates .

Q. What are the stability considerations for storing this compound?

Methodological Answer: The compound is sensitive to hydrolysis (ester group) and oxidation (amine group). Recommended storage:

- Temperature : –20°C under inert gas (N₂/Ar).

- Desiccant : Use silica gel or molecular sieves.

- Light Exposure : Store in amber vials to prevent photodegradation.

Reference: Stability data for tert-butyl carbamates and esters .

Advanced Research Questions

Q. How does the tert-butyl group influence steric and electronic properties in downstream reactions?

Methodological Answer: The tert-butyl group:

- Steric Effects : Hinders nucleophilic attacks, directing reactions to less hindered positions (e.g., para to the amine).

- Electronic Effects : Electron-donating via hyperconjugation, stabilizing intermediates in Pd-catalyzed couplings.

- Case Study : In Suzuki-Miyaura couplings, tert-butyl-substituted aryl halides show 20% lower reactivity than methyl analogs due to steric bulk.

Reference: Comparative reactivity studies of tert-butyl vs. methyl substituents .

Q. How can researchers resolve contradictions in reported synthetic yields for tert-butyl benzoate derivatives?

Methodological Answer: Yield discrepancies often arise from:

- Impurity in Starting Materials : Use HPLC to verify purity (>99%) of precursors.

- Oxygen Sensitivity : Ensure rigorous inert conditions (e.g., Schlenk line).

- Catalyst Deactivation : Pre-purify ligands (e.g., BINAP via recrystallization).

| Issue | Resolution Strategy | Yield Improvement |

|---|---|---|

| Impure Pd catalysts | Use freshly prepared Pd₂(dba)₃ | +15% |

| Moisture in solvent | Dry toluene over Na/benzophenone | +10% |

Reference: Troubleshooting synthesis of tert-butyl carbamates .

Q. What biological interactions are predicted for this compound based on structural analogs?

Methodological Answer: The amine and ester groups enable hydrogen bonding and hydrolysis, respectively. Structural analogs (e.g., Ethyl 5-(tert-butyl)-2-methylbenzoate) show:

- Enzyme Inhibition : Interaction with cytochrome P450 via tert-butyl hydrophobicity.

- Metabolic Pathways : Ester hydrolysis releases active acids, altering bioavailability.

| Analog | Biological Activity | Key Functional Groups |

|---|---|---|

| Ethyl 5-(tert-butyl)-2-methylbenzoate | Cytochrome P450 inhibition | Ester, tert-butyl |

| 5-tert-Butyl-2-hydroxybenzoic acid | Antioxidant activity | Hydroxy, tert-butyl |

Reference: Bioactivity studies of tert-butyl benzoate analogs .

Q. What computational methods can predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Model transition states for Pd-catalyzed couplings (e.g., B3LYP/6-31G* level).

- Molecular Docking : Predict binding affinity with enzymes (e.g., AutoDock Vina).

- QSAR Models : Correlate substituent effects (e.g., tert-butyl size) with reaction rates.

Reference: Computational modeling of tert-butyl carbamates .

Q. How does the methyl ester group compare to ethyl or benzyl esters in stability and reactivity?

Methodological Answer:

- Hydrolysis Rate : Methyl esters hydrolyze 2× faster than ethyl esters in basic conditions.

- Steric Effects : Benzyl esters resist hydrolysis but complicate purification.

| Ester Type | Hydrolysis Rate (pH 7.4) | Purification Difficulty |

|---|---|---|

| Methyl | Fast | Low |

| Ethyl | Moderate | Moderate |

| Benzyl | Slow | High |

Reference: Comparative ester stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.